molecular formula C14H20N2 B13560748 1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine

1-[2-(2-Pyrrolidinyl)phenyl]pyrrolidine

Cat. No.: B13560748
M. Wt: 216.32 g/mol
InChI Key: DICVARNMIIQULZ-UHFFFAOYSA-N
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Description

1-[2-(Pyrrolidin-2-yl)phenyl]pyrrolidine is a compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to another pyrrolidine ring. This compound is part of the broader class of pyrrolidine derivatives, which are known for their significant biological and pharmacological activities. Pyrrolidine derivatives are widely used in medicinal chemistry due to their ability to interact with various biological targets.

Preparation Methods

The synthesis of 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. This can be done through amination and cyclization of functionalized acyclic substrates or through the oxidation of pyrrolidine derivatives . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives .

Industrial production methods often involve the use of catalytic processes to enhance the efficiency and yield of the desired compound. For example, the use of copper(II) acetate (Cu(OAc)2) as a catalyst in the oxidative ring contraction of 1-phenylpiperidine has been reported to produce 1-phenylpyrrolidine-2-carbaldehyde, which can then be further processed to obtain the target compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s pyrrolidine ring allows it to efficiently explore the pharmacophore space due to its sp3-hybridization and increased three-dimensional coverage . This enables the compound to bind to enantioselective proteins and exert its biological effects.

The compound’s biological activity is influenced by the stereochemistry of its carbons and the spatial orientation of its substituents. Different stereoisomers and the orientation of substituents can lead to different binding modes and biological profiles .

Comparison with Similar Compounds

1-[2-(Pyrrolidin-2-yl)phenyl]pyrrolidine can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and α-pyrrolidinophenones. Pyrrolidin-2-one derivatives, like 1-phenyl-2-pyrrolidinone, are known for their diverse biological activities and are used as versatile synthons in organic synthesis . α-Pyrrolidinophenones, including α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV), are designer drugs that act as selective inhibitors of dopamine and norepinephrine transporters .

The uniqueness of 1-[2-(pyrrolidin-2-yl)phenyl]pyrrolidine lies in its specific structural features, which allow it to interact with a wide range of biological targets and exhibit diverse pharmacological activities. Its ability to undergo various chemical reactions and its versatility as a synthetic intermediate further enhance its significance in scientific research and industrial applications.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

1-(2-pyrrolidin-2-ylphenyl)pyrrolidine

InChI

InChI=1S/C14H20N2/c1-2-8-14(16-10-3-4-11-16)12(6-1)13-7-5-9-15-13/h1-2,6,8,13,15H,3-5,7,9-11H2

InChI Key

DICVARNMIIQULZ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C3CCCN3

Origin of Product

United States

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